molecular formula C15H16N4O6 B6662611 2-[3-Methyl-4-[[2-(2-methyl-4-nitroimidazol-1-yl)acetyl]amino]phenoxy]acetic acid

2-[3-Methyl-4-[[2-(2-methyl-4-nitroimidazol-1-yl)acetyl]amino]phenoxy]acetic acid

Cat. No.: B6662611
M. Wt: 348.31 g/mol
InChI Key: PZBHOJROSSSHBI-UHFFFAOYSA-N
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Description

2-[3-Methyl-4-[[2-(2-methyl-4-nitroimidazol-1-yl)acetyl]amino]phenoxy]acetic acid is a complex organic compound that features both imidazole and phenoxyacetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Methyl-4-[[2-(2-methyl-4-nitroimidazol-1-yl)acetyl]amino]phenoxy]acetic acid typically involves multiple steps:

    Formation of the Imidazole Derivative: The initial step involves the nitration of 2-methylimidazole to form 2-methyl-4-nitroimidazole.

    Acetylation: The nitroimidazole derivative is then acetylated using acetic anhydride to yield 2-(2-methyl-4-nitroimidazol-1-yl)acetic acid.

    Amidation: The acetylated product undergoes amidation with 3-methyl-4-aminophenol to form the intermediate compound.

    Etherification: Finally, the intermediate is etherified with chloroacetic acid to produce the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the imidazole ring can undergo reduction to form an amino group.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the nitro group.

    Substitution: The phenoxyacetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Reduction: 2-[3-Methyl-4-[[2-(2-methyl-4-aminoimidazol-1-yl)acetyl]amino]phenoxy]acetic acid.

    Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-Methyl-4-[[2-(2-methyl-4-nitroimidazol-1-yl)acetyl]amino]phenoxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[3-Methyl-4-[[2-(2-methyl-4-nitroimidazol-1-yl)acetyl]amino]phenoxy]acetic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors due to its structural features. The nitroimidazole moiety may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitroimidazole: A precursor in the synthesis of the target compound.

    Phenoxyacetic acid: Shares the phenoxyacetic acid moiety.

    Metronidazole: Contains a nitroimidazole ring and is used as an antimicrobial agent.

Uniqueness

2-[3-Methyl-4-[[2-(2-methyl-4-nitroimidazol-1-yl)acetyl]amino]phenoxy]acetic acid is unique due to the combination of the nitroimidazole and phenoxyacetic acid moieties, which may confer distinct biological activities and chemical properties compared to its individual components or similar compounds.

Properties

IUPAC Name

2-[3-methyl-4-[[2-(2-methyl-4-nitroimidazol-1-yl)acetyl]amino]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O6/c1-9-5-11(25-8-15(21)22)3-4-12(9)17-14(20)7-18-6-13(19(23)24)16-10(18)2/h3-6H,7-8H2,1-2H3,(H,17,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBHOJROSSSHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)O)NC(=O)CN2C=C(N=C2C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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